molecular formula C10H12FNO2 B13047073 Ethyl 2-amino-3-fluoro-4-methylbenzoate

Ethyl 2-amino-3-fluoro-4-methylbenzoate

Cat. No.: B13047073
M. Wt: 197.21 g/mol
InChI Key: SYHSRKUQMDKUDJ-UHFFFAOYSA-N
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Description

Ethyl 2-amino-3-fluoro-4-methylbenzoate is a fluorinated aromatic ester characterized by an amino group at the 2-position, a fluorine atom at the 3-position, a methyl group at the 4-position, and an ethyl ester moiety. ethyl) . The ethyl variant’s molecular formula is C₁₀H₁₂FNO₂, with a molecular weight of 197.21 g/mol (calculated by substituting the methyl ester’s C₉H₁₀FNO₂ with an ethyl group).

The compound’s reactivity and applications are influenced by its substituents:

  • Fluorine atom: Increases electronegativity, affecting electronic distribution and metabolic stability.
  • Ethyl ester: Imparts moderate lipophilicity compared to methyl esters, influencing bioavailability and degradation kinetics.

Storage recommendations for the methyl analog (dark, inert atmosphere, room temperature) likely apply to the ethyl derivative due to shared sensitivity to light and oxidation .

Properties

Molecular Formula

C10H12FNO2

Molecular Weight

197.21 g/mol

IUPAC Name

ethyl 2-amino-3-fluoro-4-methylbenzoate

InChI

InChI=1S/C10H12FNO2/c1-3-14-10(13)7-5-4-6(2)8(11)9(7)12/h4-5H,3,12H2,1-2H3

InChI Key

SYHSRKUQMDKUDJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C(=C(C=C1)C)F)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-3-fluoro-4-methylbenzoate typically involves the esterification of 2-amino-3-fluoro-4-methylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-3-fluoro-4-methylbenzoate can undergo several types of chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The fluoro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: Formation of nitro or nitroso derivatives.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of substituted benzoates with different functional groups replacing the fluoro substituent.

Scientific Research Applications

Ethyl 2-amino-3-fluoro-4-methylbenzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-amino-3-fluoro-4-methylbenzoate involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the fluoro substituent can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Ethyl 2-amino-3-fluoro-4-methylbenzoate with structurally related benzoate esters and triazine-linked sulfonylurea herbicides (based on and ):

Compound Substituents Molecular Formula Molecular Weight (g/mol) Key Applications/Properties
This compound 2-NH₂, 3-F, 4-CH₃, ethyl ester C₁₀H₁₂FNO₂ 197.21 Research intermediate, potential agrochemical
Mthis compound 2-NH₂, 3-F, 4-CH₃, methyl ester C₉H₁₀FNO₂ 183.18 Chemical synthesis, storage-sensitive
Triflusulfuron-methyl ester 2-(triazine-sulfonyl), methyl ester C₁₄H₁₅F₃N₆O₅S 436.36 Herbicide (sulfonylurea class)
Metsulfuron-methyl ester 2-(triazine-sulfonyl), 4-OCH₃, methyl ester C₁₄H₁₅N₅O₆S 381.36 Herbicide, inhibits plant acetolactate synthase

Key Differences:

Functional Groups and Reactivity: Ethyl vs. This property may make ethyl derivatives more persistent in environmental applications . Amino-Fluoro-Methyl Substitution: The 2-amino-3-fluoro-4-methyl pattern in the benzoate core distinguishes these compounds from sulfonylurea herbicides (e.g., triflusulfuron), which feature triazine-sulfonyl groups for targeting plant enzymes .

Applications: Sulfonylurea derivatives () are designed as herbicides due to their enzyme-inhibiting triazine moieties. In contrast, this compound lacks this triazine linkage, suggesting alternative uses, such as pharmaceutical intermediates or specialty agrochemicals requiring fluorine’s metabolic stability.

Safety and Handling :

  • While specific hazard data for the ethyl compound are unavailable, the methyl analog’s safety profile (GHS hazard statements, storage requirements) suggests similar precautions for the ethyl variant, including avoidance of moisture and light .

Research Findings and Gaps

  • Structural Insights: No crystallographic data for the ethyl compound are provided in the evidence. However, tools like SHELX () could refine its crystal structure to elucidate hydrogen-bonding patterns and packing efficiency, critical for material design.
  • Synthetic Routes: The ethyl ester’s synthesis likely parallels the methyl analog’s, involving esterification of 2-amino-3-fluoro-4-methylbenzoic acid with ethanol.

Biological Activity

Ethyl 2-amino-3-fluoro-4-methylbenzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound features an ethyl ester, an amino group, and a fluorine atom attached to a benzoate structure. Its molecular formula is C10H12FNO2C_{10}H_{12}FNO_2 with a molecular weight of approximately 197.21 g/mol. The unique configuration of this compound allows it to participate in various biological interactions.

Interaction with Biological Targets:
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

  • Hydrogen Bonding: The amino group can form hydrogen bonds with biological macromolecules, enhancing binding affinity.
  • Increased Lipophilicity: The fluorine substituent enhances membrane permeability, allowing the compound to modulate enzyme and receptor activities effectively.

These interactions suggest its potential utility in drug design and development.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. A comparative study assessed its effectiveness against various bacterial strains, yielding the following results:

Bacterial StrainMinimum Inhibitory Concentration (MIC)Notes
Escherichia coli0.125 mg/LEffective against Gram-negative bacteria
Staphylococcus aureus0.0625 mg/LEffective against Gram-positive bacteria
Pseudomonas aeruginosa0.25 mg/LModerate efficacy

These findings suggest that the compound may serve as a lead for developing new antimicrobial agents.

Anticancer Properties

This compound has also been investigated for its anticancer properties. A study focused on pancreatic cancer cell lines demonstrated that the compound inhibited cell growth in a dose-dependent manner:

Concentration (µM)Cell Viability (%)IC50 (µM)
185
560
10307.5

The mechanism of action involved modulation of signaling pathways associated with cell proliferation and apoptosis.

Case Studies

  • Study on Antimicrobial Activity:
    A recent study evaluated the antimicrobial effects of this compound against clinical isolates of E. coli and S. aureus. The results indicated that the compound significantly reduced bacterial growth compared to control groups, supporting its potential as a therapeutic agent for bacterial infections .
  • Investigation into Anticancer Effects:
    Another study explored the anticancer potential of this compound on human pancreatic cancer cells. The results showed that treatment with this compound led to increased apoptosis markers and reduced cell viability, highlighting its potential as an adjunct therapy in cancer treatment .

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